5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide
Description
5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
5-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3OS3/c1-6-16-11-8(20-6)3-2-7-12(11)22-14(17-7)18-13(19)9-4-5-10(15)21-9/h2-5H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDLHZMRALNPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chlorothiophene-2-Carboxylic Acid
The 5-chlorothiophene-2-carboxylic acid moiety serves as the foundational precursor for the target compound. A one-pot chlorination-oxidation method, as described in CN108840854B, offers an industrially scalable route.
Chlorination of 2-Thiophenecarboxaldehyde
2-Thiophenecarboxaldehyde undergoes electrophilic chlorination using chlorine gas in a molar ratio of 1.05:1 to 1.5:1 relative to the aldehyde. The reaction is conducted at −5°C to 25°C for 1–3 hours, yielding 5-chloro-2-thiophenecarboxaldehyde as an intermediate. This step avoids polychlorinated byproducts common in traditional 2-chlorothiophene syntheses.
Oxidation to Carboxylic Acid
Formation of the Tricyclic Amine Core
The tricyclic amine component, 11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,11-pentaen-4-amine, is synthesized via a cyclization strategy analogous to methods reported for related heterocycles.
Cyclization of Thiocarbamoyl Derivatives
A chloroacetamide precursor (e.g., N-(4-acetylphenyl)-2-chloroacetamide) reacts with thiocarbamoyl intermediates under basic conditions. For example:
- Intermediate Preparation : 2-Acetyl-2-arylazo-thioacetanilide derivatives are cyclized with sodium methoxide in dioxane at reflux.
- Mechanism : Nucleophilic substitution at the chloroacetamide’s chlorine atom by a thiol group initiates heterocyclization. Intramolecular addition of a methylene group to a carbonyl or nitrile function forms the tricyclic framework.
Table 1: Reaction Conditions for Tricyclic Amine Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Thiocarbamoyl coupling | Sodium methoxide, dioxane | Reflux | 6–8 h | 65–75 |
| Cyclization | Ethanolic sodium ethoxide | 25–30°C | 4 h | 70–80 |
Carboxamide Coupling
The final step involves coupling 5-chlorothiophene-2-carboxylic acid with the tricyclic amine.
Activation of Carboxylic Acid
The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance:
Amide Bond Formation
The acyl chloride reacts with the tricyclic amine in the presence of a base (e.g., triethylamine) to neutralize HCl:
- Conditions : The amine (1.0 equiv) and triethylamine (2.0 equiv) are dissolved in tetrahydrofuran (THF) at 0°C. Acyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 hours.
- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Table 2: Coupling Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran | Maximizes solubility |
| Temperature | 25°C | Balances rate and side reactions |
| Base | Triethylamine | Efficient HCl scavenging |
Analytical Characterization
Critical quality control steps include:
Challenges and Mitigation Strategies
- Byproduct Formation : Over-chlorination during thiophene synthesis is minimized by strict temperature control (−5°C to 25°C).
- Low Cyclization Yields : Sodium methoxide concentration is optimized to 0.5 M to enhance reaction efficiency.
- Purification Difficulties : Recrystallization from ethanol/water (3:1) improves purity to >96%.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors, leading to its biological effects. For example, thiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase, which are essential for bacterial replication .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Thiazole Derivatives: Exhibit a wide range of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other thiazole and benzothiazole derivatives .
Biological Activity
5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide is a complex organic compound exhibiting significant biological activity. This article synthesizes recent findings on its biological properties, including anticancer, antibacterial, and antioxidant activities.
Chemical Structure and Properties
The compound's structure features a thiophene ring and a carboxamide group, which are critical for its biological interactions. The presence of chlorine and sulfur atoms contributes to its unique reactivity and potential therapeutic effects.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound acts by disrupting microtubule dynamics similar to Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase in Hep3B cancer cell lines .
- IC50 Values : The compound exhibited IC50 values ranging from 5.46 µM to 23 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- Efficacy Against Pathogens : It showed significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with activity indices comparable to standard antibiotics like ampicillin .
- Structural Influence : Variations in substituents on the thiophene ring enhanced antibacterial potency, suggesting that structural modifications can optimize efficacy .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using various assays:
- ABTS Assay Results : Compounds derived from thiophene-2-carboxamide showed up to 62% inhibition of ABTS radical cation formation, indicating strong antioxidant activity comparable to ascorbic acid .
Case Studies and Research Findings
Several studies have explored the biological activities of related thiophene derivatives:
- Study on Thiophene Carboxamides : A series of thiophene carboxamide derivatives were synthesized and tested for anticancer activity, revealing that certain modifications significantly improved their potency against Hep3B cells .
- Molecular Docking Studies : Docking studies indicated favorable interactions between the compound and target proteins involved in cancer progression, suggesting mechanisms for its anticancer effects .
Data Tables
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with chlorination of thiophene-2-carboxylic acid to form 5-chlorothiophene-2-carboxylic acid. Subsequent coupling with the tricyclic amine core (e.g., 11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0²⁶]dodeca-1(9),2(6),4,7,11-pentaen-4-amine) is achieved using coupling agents like COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which ensures high yields (~80–90%) and purity . Key optimizations include:
- Temperature control (0–5°C for coupling steps).
- Solvent selection (DCM or DMF for solubility).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic methods are most effective for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.60–7.40 ppm for aromatic protons, δ 160.09 ppm for carboxamide carbonyl) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 367.8) .
- Infrared Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1540 cm⁻¹ (C-Cl stretch) .
Q. How can researchers screen this compound for preliminary biological activity?
Use in vitro assays:
- Enzyme Inhibition : Fluorescence-based binding assays (e.g., fluorescence polarization) to study interactions with target enzymes .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can contradictory data from oxidation/reduction reactions be resolved?
Contradictions in reaction outcomes (e.g., sulfoxide vs. sulfone formation during oxidation) may arise from solvent polarity or oxidizing agent strength. Systematic approaches:
- Reaction Monitoring : Use HPLC or TLC to track intermediates .
- Computational Modeling : Density Functional Theory (DFT) to predict thermodynamic favorability of pathways .
- Isolation and Characterization : Purify side products via preparative HPLC and analyze via X-ray crystallography (e.g., crystal structure data in ) .
Q. What computational strategies predict binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., binding free energy calculations).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Correlate structural features (e.g., Cl substituent position) with activity using Random Forest or SVM algorithms .
Q. How can researchers design experiments to study metabolic stability?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Aldehyde Oxidase (AO) Susceptibility : Use recombinant AO enzymes to identify oxidation-prone sites .
- Stability Profiling : Measure half-life (t₁/₂) under physiological pH (7.4) and temperature (37°C) .
Q. What experimental designs address low solubility in aqueous media?
- Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO for cell-based assays) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size via solvent evaporation) .
- Salt Formation : Synthesize hydrochloride or sodium salts to enhance solubility .
Methodological Considerations
Q. How should researchers resolve discrepancies in biological activity across analogs?
- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing Cl with F or CH₃) and compare IC₅₀ values .
- Crystallographic Data : Compare X-ray structures of analogs to identify critical binding motifs (e.g., π-π stacking vs. hydrogen bonding) .
- Statistical Analysis : Apply ANOVA to validate significance of activity differences (p < 0.05) .
Q. What protocols ensure reproducibility in multi-step syntheses?
- Detailed Reaction Logs : Record exact equivalents, solvent grades, and stirring rates .
- Quality Control : Intermediate purity checks via HPLC (>95% purity threshold) .
- Automation : Use flow chemistry systems for precise control of reaction parameters .
Q. How can degradation pathways be elucidated under storage conditions?
- Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed carboxamide or oxidized thiophene) .
- Stability-Indicating Methods : Validate HPLC methods to separate degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
